1-ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
Overview
Description
1-ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, also known as EHT 1864, is a small molecule inhibitor that targets the activity of Rho family GTPases. It has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structural Analysis : This compound and its derivatives are synthesized and structurally analyzed for various applications. The synthesis involves reactions with different compounds, leading to various biologically active derivatives, as studied by Ukrainets et al. (2009) (Ukrainets, Tkach, & Yang, 2009). Additionally, the study of reactions with phosphorus oxychloride and p-toluenesulfonylhydrazide provides insights into the chemical properties and potential applications of these derivatives (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).
Biological and Pharmacological Properties
Antitubercular Activity : Some studies have focused on the antitubercular properties of these compounds. Research conducted by Ukrainets et al. (2009) compared the antitubercular properties of synthesized compounds, including those structurally related to 1-ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, with N,N'-di(1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazines (Ukrainets, Tkach, & Yang, 2009).
Cholinesterase Inhibitors and Calcium Channel Antagonists : The synthesis, biological evaluation, and molecular modeling of derivatives of this compound have been explored for their potential as acetylcholinesterase/butyrylcholinesterase inhibitors. These derivatives have shown inhibitory effects and selectivity, as explored in the work by Tomassoli et al. (2011) (Tomassoli et al., 2011).
Anticancer Activity : The derivatives of this compound have been investigated for their potential anticancer effects. A study by Gaber et al. (2021) synthesized derivatives to test their efficacy against the breast cancer MCF-7 cell line. The study found that some of these compounds showed significant anticancer activity compared to the reference compound Dox (Gaber et al., 2021).
Industrial Applications
Industrial Synthesis and Admixtures : The synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, closely related to the compound , has been adapted for industrial manufacture. This process has been optimized to reduce specific admixtures and improve the quality of the final product, as described by Ukrainets et al. (2013) (Ukrainets, Gorokhova, Andreeva, & Golik, 2013).
Crystal Structure Analysis : Crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a related derivative, have been conducted. This study provides detailed insights into the molecular structure and interactions, contributing to a better understanding of such compounds for various applications (Baba et al., 2019).
properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N'-tridecanoylquinoline-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O4/c1-3-5-6-7-8-9-10-11-12-13-18-21(29)26-27-24(31)22-23(30)19-16-14-15-17-20(19)28(4-2)25(22)32/h14-17,30H,3-13,18H2,1-2H3,(H,26,29)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEYSVJHCLJOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715663 | |
Record name | 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331963-29-2 | |
Record name | 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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